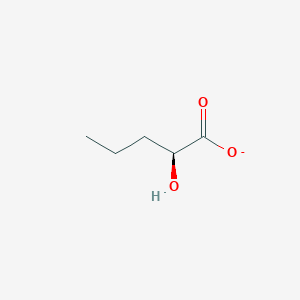

(2S)-2-hydroxypentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-hydroxypentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-2-3-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/p-1/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHWHSJDIILJAT-BYPYZUCNSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9O3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60954797 | |

| Record name | 2-Hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60954797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331717-42-1 | |

| Record name | 2-Hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60954797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Framework and Research Landscape of 2s 2 Hydroxypentanoate

Significance of Alpha-Hydroxy Acids in Biochemical and Synthetic Sciences

Alpha-hydroxy acids (AHAs) are a class of carboxylic acids characterized by a hydroxyl group attached to the alpha-carbon, the carbon atom adjacent to the carboxyl group. wikipedia.org This structural feature imparts unique chemical properties, making them stronger acids than their non-hydroxylated counterparts due to internal hydrogen bonding. wikipedia.org In the realm of biochemistry, AHAs are involved in various metabolic pathways. nih.gov For instance, 2-hydroxy acids can be synthesized in the body and their presence in biofluids like urine has been associated with certain metabolic conditions. hmdb.ca

In synthetic sciences, AHAs are valuable precursors and building blocks. wikipedia.org Their functional groups—a hydroxyl and a carboxylic acid—allow for a variety of chemical transformations, including oxidation, reduction, and esterification. They are utilized in the industrial-scale preparation of numerous compounds and serve as precursors for the synthesis of polymers like polyesters. wikipedia.org

Stereochemical Importance of (2S)-Configuration in Bioactive Molecules

The biological activity of many molecules is intrinsically linked to their three-dimensional structure, a concept known as stereochemistry. For chiral molecules like 2-hydroxypentanoic acid, which can exist as two non-superimposable mirror images (enantiomers), the specific spatial arrangement of atoms can dictate their interaction with biological systems such as enzymes and receptors. The "(2S)-configuration" denotes a specific arrangement at the chiral center, which is crucial for the molecule's biological function and utility in asymmetric synthesis.

The stereospecificity of enzymes means that they often preferentially interact with one enantiomer over the other. For example, fatty acid 2-hydroxylase (FA2H) is an enzyme that specifically produces the (R)-enantiomer of 2-hydroxy fatty acids. nih.gov This highlights how biological systems can distinguish between different stereoisomers. Consequently, the ability to synthesize stereochemically pure compounds, such as (2S)-2-hydroxypentanoate, is of paramount importance in the development of pharmaceuticals and other bioactive molecules to ensure the desired therapeutic effect and avoid potential off-target interactions from the other enantiomer.

Historical Development of Research on this compound

Research into alpha-hydroxy acids for dermatological applications began to gain significant traction in the 1970s. nih.gov However, the specific historical timeline for the synthesis and investigation of this compound is more recent. Early synthetic methods for AHAs often resulted in racemic mixtures, meaning a 50:50 mixture of both the (S) and (R) enantiomers.

A notable advancement in the specific synthesis of the (S)-enantiomer was reported in 1992. Researchers described a facile method for synthesizing chiral 2-hydroxy acids, including (S)-2-hydroxypentanoic acid, using a stable L-lactate dehydrogenase from duck epsilon-crystallin. nih.gov This enzymatic approach provided a route to the desired stereoisomer with high optical purity.

Further research has focused on refining synthetic methodologies to achieve high enantioselectivity. Modern techniques often employ chiral catalysts or enzymatic resolutions to produce the (S)-enantiomer specifically. The compound is now commercially available and is utilized as a chiral building block in the synthesis of more complex molecules. chem-tools.com

Detailed research into the biological roles of this compound is ongoing. It has been identified as a metabolite in human biofluids and its levels have been studied in the context of various metabolic states. For example, altered levels of 2-hydroxyvaleric acid have been observed in plasma and have been investigated in relation to metabolic syndrome and diabetes. tandfonline.comnih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H10O3 | chem-tools.com |

| Molecular Weight | 118.13 g/mol | chem-tools.com |

| Appearance | Colorless to pale yellow liquid | chem-tools.com |

| Boiling Point | ~220-225°C | chem-tools.com |

| Solubility | Soluble in water and organic solvents like ethanol (B145695) and acetone | chem-tools.com |

Interactive Data Table: Research Findings on 2-hydroxyvaleric acid

| Finding | Context | Organism/System | Reference |

| Reduced plasma levels after supplementation with immature Citrus tumida peel. | Metabolic study | Mice | tandfonline.com |

| Identified as a metabolite in human urine. | Metabolomics | Human | hmdb.ca |

| Levels differed significantly between male and female mice in plasma. | Metabolomics | Mice | nih.gov |

| Synthesized with high optical purity using L-lactate dehydrogenase. | Enzymatic Synthesis | In vitro | nih.gov |

Biosynthesis and Biotransformation Pathways of 2s 2 Hydroxypentanoate

Microbial and Enzymatic Routes to (2S)-2-hydroxypentanoate

The biological production of this compound is predominantly achieved through the stereo-selective reduction of its corresponding α-keto acid, 2-oxopentanoate (B1239548). This transformation is catalyzed by specific oxidoreductases found in a variety of microorganisms and biological systems.

The primary precursor for the biosynthesis of this compound is 2-oxopentanoate (also known as α-ketovalerate). This key intermediate can be derived from several metabolic pathways, most notably the catabolism of branched-chain amino acids (BCAAs).

Branched-Chain Amino Acid Catabolism: The degradation of the essential amino acid isoleucine is a significant source of 2-oxopentanoate. The initial step in BCAA catabolism is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs), which removes the amino group. nih.govnih.govyoutube.com In the case of isoleucine, this reaction yields α-keto-β-methylvalerate. Subsequent enzymatic steps, including oxidative decarboxylation, lead to intermediates that can be further metabolized to produce α-ketovalerate, which then becomes available for reduction to this compound. youtube.com

The conversion of the precursor 2-oxopentanoate to the final this compound product is a critical step governed by specific enzymes. Hydroxyacid dehydrogenases are central to this process, although theoretical links to other major biosynthetic pathways exist.

L-Lactate Dehydrogenase (L-LDH; EC 1.1.1.27) is a well-characterized enzyme that plays a pivotal role in the synthesis of homochiral (S)-2-hydroxy acids. acs.orgharvard.edu While its primary physiological role is the interconversion of pyruvate (B1213749) and L-lactate, many L-LDHs exhibit broad substrate specificity, enabling them to act on a variety of 2-oxo acids. harvard.eduwikipedia.org

The enzymatic reduction of 2-oxopentanoate to this compound using L-LDH is a highly efficient and stereospecific reaction. acs.orgharvard.edu Studies using L-LDH from various sources, including rabbit muscle, have demonstrated the successful synthesis of (S)-2-hydroxypentanoic acid with an enantiomeric excess (ee) greater than 99%. harvard.edu This high degree of stereoselectivity makes L-LDH a valuable biocatalyst for producing the pure S-enantiomer. acs.org The reaction involves the transfer of a hydride from the cofactor NADH to the keto group of the substrate. wikipedia.org

| Enzyme Source | Substrate | Km (mM) | Relative Vmax (%) |

|---|---|---|---|

| Rabbit Muscle | 2-Oxopentanoate | 1.1 | 140 |

| Porcine Heart | 2-Oxopentanoate | 0.45 | 150 |

| Bovine Heart | 2-Oxopentanoate | 0.43 | 170 |

| Chicken Liver | 2-Oxopentanoate | 0.54 | 120 |

| Lobster Tail | 2-Oxopentanoate | 0.29 | 140 |

Note: Vmax is relative to the rate of reduction of pyruvate (100%) by the same enzyme.

Polyketide synthases (PKSs) are large, multi-domain enzymes that produce a diverse array of secondary metabolites by sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA. mdpi.comyoutube.com The growing polyketide chain undergoes various modifications, such as ketoreduction, dehydration, and enoylreduction, within the PKS assembly line. youtube.com

A potential, though less directly documented, route to this compound could involve the action of PKSs. A polyketide intermediate of appropriate chain length could theoretically be released from the synthase and subsequently reduced by a separate ketoreductase or dehydrogenase to yield the hydroxy acid. Alternatively, a terminal ketoreductase domain within a PKS module could perform this reduction before the final product is released. This pathway would represent a deviation from the typical cyclization or extension reactions that polyketide intermediates undergo. mdpi.com

As outlined in section 2.1.1, the catabolism of BCAAs, particularly isoleucine, is a primary source of the precursor 2-oxopentanoate. nih.govmdpi.com This metabolic link is crucial for the biosynthesis of this compound. The pathway begins with the transamination of BCAAs in extrahepatic tissues like skeletal muscle, as the key enzyme, branched-chain aminotransferase (BCAT), is less active in the liver. youtube.commdpi.com The resulting branched-chain α-keto acids (BCKAs) are then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.govyoutube.com The subsequent catabolic steps generate intermediates that feed into the tricarboxylic acid (TCA) cycle. The production of 2-oxopentanoate from isoleucine metabolism provides a direct substrate pool for L-LDH or other similar dehydrogenases to produce this compound.

The biosynthesis of this compound is subject to the regulatory mechanisms that control its parent metabolic pathways.

Regulation of BCAA Catabolism: The branched-chain α-keto acid dehydrogenase (BCKDH) complex, which catalyzes the rate-limiting step in BCAA catabolism, is highly regulated. youtube.com Its activity is controlled by a dedicated kinase (BCKDK) and phosphatase (PPM1K). BCKDK phosphorylates and deactivates the complex, while PPM1K dephosphorylates and activates it. youtube.com This regulation controls the flux of BCAAs into their catabolic pathways and, consequently, the availability of precursors like 2-oxopentanoate.

| Enzyme/Complex | Function | Regulatory Mechanism |

|---|---|---|

| L-Lactate Dehydrogenase (L-LDH) | Reduces 2-oxopentanoate to this compound | Substrate/product concentration, Transcriptional control (e.g., by PGC-1α) wikipedia.org |

| Branched-Chain Aminotransferase (BCAT) | Transaminates isoleucine to its α-keto acid | Reversible reaction, substrate availability nih.gov |

| Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) | Irreversible decarboxylation of branched-chain α-keto acids | Phosphorylation/dephosphorylation by BCKDK and PPM1K youtube.com |

Key Enzymes and Associated Metabolic Cycles

Metabolic Fate and Biotransformation of this compound in Biological Systems

The biotransformation of this compound is a crucial aspect of its physiological role and integration into the broader metabolic network. Organisms that produce or encounter this compound possess enzymatic machinery to modify and degrade it, ensuring its proper turnover and preventing its accumulation. These transformations primarily involve oxidation and interconversion with related metabolites.

Direct and specific catabolic pathways for this compound are not extensively documented in scientific literature. However, the degradation of structurally similar short-chain 2-hydroxy acids in various biological systems suggests plausible mechanisms for its breakdown. One such proposed pathway involves the peroxisomal degradation of 2-hydroxylated straight-chain fatty acids. In this pathway, the 2-hydroxy acid is first activated to its coenzyme A (CoA) derivative. This is followed by the cleavage of the 2-hydroxyacyl-CoA by a lyase, which results in the formation of formyl-CoA and an aldehyde that is one carbon shorter than the original molecule. nih.gov

Another potential degradation route is suggested by the metabolism of branched-chain 2-hydroxy acids, such as 2-hydroxyisobutyric acid. This process employs a thiamine-dependent lyase that cleaves the 2-hydroxyacyl-CoA intermediate. frontiersin.org By analogy, (2S)-2-hydroxypentanoyl-CoA could be cleaved to produce propanal and formyl-CoA. The resulting aldehyde can then be oxidized to a carboxylic acid and enter central metabolism.

These proposed catabolic pathways for this compound are summarized in the table below.

| Proposed Pathway | Key Enzyme Family | Initial Step | Key Intermediate | Final Products (postulated) |

| Peroxisomal α-oxidation-like pathway | Acyl-CoA Synthetase, 2-Hydroxyacyl-CoA Lyase | Activation to (2S)-2-hydroxypentanoyl-CoA | (2S)-2-hydroxypentanoyl-CoA | Butyraldehyde (B50154) and Formyl-CoA |

| Thiamine-dependent lyase pathway | 2-Hydroxyacyl-CoA Lyase | Activation to (2S)-2-hydroxypentanoyl-CoA | (2S)-2-hydroxypentanoyl-CoA | Propanal and Formyl-CoA |

A primary metabolic route for this compound involves its reversible oxidation to 2-ketovaleric acid (also known as 2-oxopentanoic acid). This reaction is catalyzed by a class of enzymes known as 2-hydroxyacid dehydrogenases. ebi.ac.uk These enzymes are a diverse group of oxidoreductases that play significant roles in various metabolic pathways. ebi.ac.uknih.gov

The interconversion is a stereospecific, reversible reduction of a 2-keto acid to the corresponding 2-hydroxy acid, utilizing NAD(P)H as a cofactor. nih.gov The direction of the reaction is dependent on the cellular concentrations of the substrates and the NAD+/NAD(P)H ratio.

Oxidation: this compound + NAD+ ⇌ 2-ketovaleric acid + NADH + H+

Reduction: 2-ketovaleric acid + NAD(P)H + H+ ⇌ this compound + NAD(P)+

D-2-hydroxyacid dehydrogenases have been identified in various bacteria and archaea, with some exhibiting a preference for substrates with a five-carbon chain. enzyme-database.org The enzyme PanE from Lactococcus lactis has been identified as a D-2-hydroxyacid dehydrogenase responsible for the reduction of branched-chain 2-keto acids. nih.gov While the specific activity of these enzymes on this compound is not always explicitly detailed, their substrate promiscuity suggests it is a likely substrate.

The characteristics of the enzymes involved in this interconversion are detailed in the table below.

| Enzyme Class | EC Number (representative) | Reaction Catalyzed | Cofactor | Substrate Specificity |

| D-2-hydroxyacid dehydrogenase (NAD+) | EC 1.1.1.345 | (R)-2-hydroxycarboxylate + NAD+ ⇌ a 2-oxocarboxylate + NADH + H+ | NAD+ | Prefers substrates with a main chain of 5 carbons in some bacteria. enzyme-database.org |

| (S)-2-hydroxy-acid oxidase | EC 1.1.3.15 | (S)-2-hydroxy-acid + O2 ⇌ 2-oxo-acid + H2O2 | FMN | Active on a broad range of 2-hydroxy acids. nih.gov |

| 2-ketoisovalerate reductase | EC 1.1.1.86 | (R)-2-Hydroxy-3-methylbutanoate + NADP+ ⇌ 2-Oxo-3-methylbutanoate + NADPH + H+ | NADP+ | High affinity for 2-ketoisovalerate, but may act on other 2-keto acids. nih.gov |

Research has identified 2-hydroxypentanoic acid as a naturally occurring compound in the marine brown alga Padina arborescens. nih.gov In this organism, it functions as a signaling molecule with a specific biological activity. Studies have shown that 2-hydroxypentanoic acid acts as an antagonist of the membrane progesterone (B1679170) receptor α (mPRα). researchgate.net This interaction has been demonstrated to inhibit oocyte maturation and ovulation in fish, highlighting its role as a bioactive compound in marine ecosystems. nih.gov

While the biosynthetic and degradative pathways of 2-hydroxypentanoic acid within Padina arborescens have not been fully elucidated, its identification as a secreted, active compound points to a specialized metabolic role beyond central carbon metabolism. It is likely synthesized by the alga and released into the surrounding environment, where it can influence the reproductive physiology of other organisms. researchgate.net The discovery of this compound in Padina underscores the diverse functional roles that specialized metabolites can play in intercellular and interspecies communication. semanticscholar.org

Chemical Synthesis and Enantioselective Production of 2s 2 Hydroxypentanoate

The stereoselective synthesis of (2S)-2-hydroxypentanoate, a valuable chiral building block, is of significant interest in the chemical and pharmaceutical industries. Achieving high enantiomeric purity is critical, and various strategies, including asymmetric chemical synthesis and biocatalytic approaches, have been developed to produce this specific enantiomer.

Enzymatic Transformations Involving 2s 2 Hydroxypentanoate

Enzyme Characterization and Mechanism of Action

The function of L-2-hydroxyacid dehydrogenases is defined by their specific three-dimensional structure, which dictates substrate binding, stereochemical control, and the requirement for specific cofactors. These enzymes are typically multimeric proteins, often functioning as dimers or tetramers. nih.govnih.gov

The catalytic cycle of many L-2-hydroxyacid dehydrogenases, such as malate (B86768) dehydrogenase, follows an ordered Bi-Bi kinetic mechanism. nih.gov In this mechanism, the cofactor, typically Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+), binds to the enzyme first, inducing a conformational change that creates the binding site for the 2-oxoacid substrate. wikipedia.orgwikiwand.com

The active site is located in a cleft between the domains of the enzyme subunit. nih.gov Key residues, including highly conserved histidine and arginine residues, form a catalytic triad (B1167595) that is essential for catalysis. wikiwand.com Upon substrate binding, a flexible loop region often closes over the active site. This movement shields the reaction from the solvent and precisely orients the carbonyl group of the 2-oxoacid substrate relative to the hydride source of the cofactor, NADH. nih.govresearchgate.net Arginine residues are crucial for securing the substrate by forming salt bridges with its carboxylate group, ensuring proper positioning for the subsequent chemical reaction. researchgate.net

A defining characteristic of L-2-hydroxyacid dehydrogenases is their high degree of stereospecificity, ensuring the production of the correct enantiomer. The formation of (2S)-2-hydroxypentanoate from the achiral substrate 2-oxopentanoate (B1239548) is a result of the chiral environment of the enzyme's active site. The specific arrangement of amino acid residues in the active site allows the substrate to bind in only one orientation.

This precise positioning dictates that the hydride transfer from the NADH cofactor occurs on a specific face of the 2-carbonyl group of 2-oxopentanoate. This directed attack exclusively yields the (S)-enantiomer. uniprot.org Enzymes that produce the (R)-enantiomer, known as D-2-hydroxyacid dehydrogenases, have a mirror-image active site architecture that facilitates hydride attack on the opposite face of the keto-acid substrate. nih.govasm.org While many dehydrogenases are highly specific for their primary substrate (e.g., pyruvate (B1213749) for lactate (B86563) dehydrogenase), some exhibit broader specificity. For instance, L-2-hydroxyisocaproate dehydrogenase (L-HicDH) from species like Lactobacillus confusus effectively catalyzes the conversion of various 2-ketoacids with medium-length carbon chains, including 2-oxopentanoate. uniprot.orgfao.org

The reduction of 2-oxopentanoate to this compound is a reductive process that requires a hydride donor. The primary cofactor for L-2-hydroxyacid dehydrogenases is the reduced form of nicotinamide adenine dinucleotide, NADH, which is oxidized to NAD+ during the reaction. nih.gov

(2S)-2-hydroxycarboxylate + NAD+ ⇌ 2-oxocarboxylate + NADH + H+

For enzymatic processes to be viable on a larger scale, the expensive cofactor must be continuously regenerated. Efficient cofactor regeneration is critical for the economic feasibility of biotransformations using these oxidoreductases. rcsb.org Several enzymatic systems have been developed for this purpose. A common approach is the "coupled-enzyme" system, where a second enzyme and its corresponding substrate are added to the reaction to regenerate NADH from NAD+.

Common NADH regeneration systems include:

Formate (B1220265) Dehydrogenase (FDH): This enzyme oxidizes formate to carbon dioxide, a harmless byproduct, while reducing NAD+ to NADH. This is one of the most widely used methods for NADH regeneration.

Glucose Dehydrogenase (GDH): This enzyme uses glucose as a substrate to reduce NAD+.

Alcohol Dehydrogenase (ADH): In this system, an alcohol such as isopropanol (B130326) is oxidized to acetone, with the concurrent reduction of NAD+.

Enzyme Kinetics and Inhibition Studies

Enzyme kinetics provides a quantitative description of the rates of enzyme-catalyzed reactions and the factors that affect them. Studying the kinetics of L-2-hydroxyacid dehydrogenases reveals their catalytic efficiency and substrate preferences.

While many L-lactate dehydrogenases are highly specific for pyruvate, some exhibit broader substrate ranges. Research on the L-lactate dehydrogenase from Lactobacillus pentosus has shown that it can reduce various 2-ketoacids, including 2-oxopentanoate (also known as 2-ketovalerate). However, its efficiency with longer-chain substrates is lower than with its preferred substrate, pyruvate. nih.gov In contrast, enzymes like L-2-hydroxyisocaproate dehydrogenase are more adept at converting medium-chain 2-oxoacids. uniprot.org

The activity of some L-2-hydroxyacid dehydrogenases is controlled by allosteric regulation, where the binding of an effector molecule at a site other than the active site modulates the enzyme's catalytic rate. This is a crucial mechanism for controlling metabolic pathways.

A classic example is the allosteric activation of many bacterial L-lactate dehydrogenases by fructose-1,6-bisphosphate (FBP). nih.gov In the absence of FBP, these enzymes often exist in a less active conformational state (the 'T' or tense state). The binding of FBP to a specific allosteric site, which can be located far from the active site, induces a concerted conformational change across the enzyme's subunits. nih.gov This transition shifts the enzyme to its more active 'R' (relaxed) state. In the R state, the enzyme's affinity for its substrate (e.g., pyruvate) is significantly increased, leading to a higher reaction velocity at lower substrate concentrations. This feed-forward activation mechanism links the rate of glycolysis to the activity of the dehydrogenase, ensuring that the capacity to reduce pyruvate keeps pace with its production.

Table of Compounds

Mechanisms of Enzymatic Inhibition

Enzymatic reactions involving this compound can be subject to various inhibition mechanisms that modulate enzyme activity. These mechanisms are crucial for cellular regulation and are a key focus in drug design. patsnap.com Inhibition can be reversible, where the inhibitor's effect can be nullified, or irreversible, where the inhibitor permanently deactivates the enzyme, often through covalent bond formation.

Product Inhibition: A common form of competitive inhibition in dehydrogenases is product inhibition. In the forward reaction (oxidation of this compound to 2-oxopentanoate), the product, 2-oxopentanoate, and the cofactor NADH can each bind to the enzyme's active site, competing with the substrates. Similarly, in the reverse reaction, this compound can act as a competitive inhibitor by competing with 2-oxopentanoate for binding to the enzyme-NADH complex. This is a fundamental feedback mechanism in metabolic pathways. For enzymes with certain mechanisms, the product can bind to a different form of the enzyme than the substrate, leading to mixed-type inhibition. nih.gov

Substrate Inhibition: At very high concentrations, this compound itself might act as an inhibitor. This phenomenon, known as substrate inhibition, can occur when a second substrate molecule binds to the enzyme-substrate complex in a non-productive manner, preventing the catalytic reaction from proceeding. Weak substrate inhibition has been observed for various 2-keto acids in related D-2-hydroxyacid dehydrogenases. nih.gov

Competitive, Non-competitive, and Mixed Inhibition:

Competitive Inhibition: An inhibitor molecule, structurally similar to the substrate, competes for the same active site. patsnap.com For example, a molecule resembling the pentanoate chain of this compound could act as a competitive inhibitor for its dehydrogenase. This type of inhibition can be overcome by increasing the substrate concentration. patsnap.com

Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding. patsnap.com The effects of a non-competitive inhibitor cannot be reversed by increasing substrate concentration. patsnap.com

Uncompetitive Inhibition: In this less common mechanism, the inhibitor binds only to the enzyme-substrate complex, preventing the conversion of the substrate to the product. patsnap.com

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding and catalytic activity. patsnap.com

Table 1: Overview of Reversible Enzyme Inhibition Mechanisms

| Inhibition Type | Inhibitor Binding Site | Effect on Enzyme Kinetics | Overcome by Excess Substrate? |

|---|---|---|---|

| Competitive | Active Site | Increases apparent Km; Vmax unchanged | Yes |

| Non-competitive | Allosteric Site | Km unchanged; Decreases Vmax | No |

| Uncompetitive | Enzyme-Substrate Complex | Decreases apparent Km; Decreases Vmax | No |

| Mixed | Enzyme or Enzyme-Substrate Complex | Increases or decreases apparent Km; Decreases Vmax | No |

Structure-Function Relationships of Relevant Enzymes

The catalytic activity and substrate specificity of enzymes that transform this compound are dictated by the three-dimensional architecture of their active sites. Understanding these structure-function relationships is essential for protein engineering and for designing specific inhibitors.

Site-Directed Mutagenesis and Protein Engineering for Modified Activity

Protein engineering, particularly through site-directed mutagenesis, has proven to be a powerful tool for altering the properties of enzymes like 2-hydroxyacid dehydrogenases. nih.gov By substituting specific amino acid residues within the active site, researchers can modify an enzyme's substrate specificity, catalytic efficiency, and even stereospecificity. nih.govacs.org

Studies on L-hydroxyisocaproate dehydrogenase (L-HicDH), an enzyme that acts on a range of 2-oxo acids including 2-oxocaproate (the oxidized form of 2-hydroxyhexanoate, a close analog to 2-hydroxypentanoate), have demonstrated the feasibility of this approach. nih.govoup.com Based on a structural model using L-lactate dehydrogenase (L-LDH) as a template, researchers identified key residues in the active site responsible for substrate recognition. nih.govoup.com Mutations at positions such as Leu239, Phe236, and Thr245 resulted in mutant enzymes with dramatically different substrate specificities. For instance, the T245A mutation caused a massive shift in specificity, favoring a bulkier substrate over 2-oxocaproate. nih.govoup.com

Similarly, engineering L-lactate dehydrogenase has revealed the critical role of specific residues. nih.gov In many dehydrogenases, a mobile loop closes over the active site upon substrate binding. nih.gov Mutating a key arginine residue (Arg109) in this loop to a neutral glutamine demonstrated its importance in polarizing the substrate's carbonyl group and stabilizing the reaction's transition state. nih.gov Such studies provide a blueprint for how one might engineer a dehydrogenase to enhance its activity specifically towards this compound. For example, modifying the size and hydrophobicity of the substrate-binding pocket could favor the five-carbon chain of pentanoate over the shorter chain of lactate or the bulkier side chain of hydroxyisocaproate.

Table 2: Examples of Site-Directed Mutagenesis in 2-Hydroxyacid Dehydrogenases

| Enzyme | Original Residue | Mutant Residue | Observed Effect | Reference |

|---|---|---|---|---|

| L-HicDH | Thr245 | Ala | >17,000-fold relative shift in substrate specificity | nih.govoup.com |

| L-HicDH | Leu239 | Ala | Altered kinetic properties and substrate orientation | nih.gov |

| L-LDH | Arg109 | Gln | Reduced polarization of substrate and transition state stabilization | nih.gov |

| D-LDH | Ala234 | Ser | 1.9-fold increase in kcat/Km for pyruvate | researchgate.net |

Structural Biology Approaches (e.g., X-ray crystallography for enzyme-substrate complexes)

Structural biology, with X-ray crystallography as a leading technique, provides atomic-level insights into how enzymes recognize and bind their substrates. nih.govembopress.orgmassey.ac.nz By crystallizing an enzyme in complex with its substrate, a substrate analog, or an inhibitor, researchers can directly visualize the interactions that govern catalysis and inhibition. embopress.orgnih.gov

Crystal structures of various 2-hydroxyacid dehydrogenases have been solved, revealing a conserved structural fold and catalytic mechanism. nih.govrcsb.orgrcsb.org The active site is typically located at the interface of two domains: a substrate-binding domain and a cofactor (NADH/NAD+) binding domain. nih.gov The specificity for substrates like this compound is determined by the precise arrangement of amino acid side chains that form the binding pocket. For instance, the structure of L-2-hydroxyglutarate dehydrogenase showed how specific residues interact with the substrate, and mutating these residues led to a complete loss of activity. nih.gov

While a crystal structure of an enzyme in complex with this compound is not available, structures with closely related molecules provide a reliable model. For example, the crystal structure of human muscle L-LDH has been solved in complex with the substrate analog oxalate. rcsb.org These structures show how the carboxylate and hydroxyl groups of the substrate are positioned relative to the catalytic residues (like a critical histidine) and the NADH cofactor. The alkyl side chain—in this case, the propyl group of this compound—would fit into a hydrophobic pocket. The size and shape of this pocket are primary determinants of substrate specificity, explaining why L-LDH prefers the small methyl group of lactate, while L-HicDH can accommodate the larger, branched side chain of hydroxyisocaproate and, by extension, the linear chain of hydroxypentanoate. nih.govresearchgate.net These structural insights are invaluable for rational drug design and for guiding protein engineering efforts. nih.gov

Advanced Analytical Methodologies for 2s 2 Hydroxypentanoate

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and quantification of (2S)-2-hydroxypentanoate from its enantiomer and other related compounds. The choice of technique depends on the sample matrix, the required sensitivity, and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the direct enantioseparation of chiral compounds. sepscience.com This is achieved by using a chiral stationary phase (CSP), which creates a chiral environment allowing for differential interaction with the two enantiomers. phenomenex.comchromatographyonline.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most widely used for the separation of a broad range of chiral molecules, including hydroxy acids. unive.ituv.esnih.govmdpi.com The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which lead to the formation of transient diastereomeric complexes with different stabilities for each enantiomer. chiralpedia.com This difference in interaction strength results in different retention times, allowing for their separation and quantification.

For acidic compounds like this compound, the mobile phase composition is critical. Typically, a mixture of a non-polar solvent (e.g., n-hexane) and a polar organic modifier (e.g., 2-propanol or ethanol) is used, often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to suppress the ionization of the carboxylic acid group and improve peak shape. unive.it

Table 1: Representative HPLC Conditions for Chiral Separation of 2-Hydroxy Acids

| Parameter | Condition | Rationale |

|---|---|---|

| Chiral Stationary Phase | Cellulose or Amylose derivatives (e.g., Chiralpak AD, Chiralcel OD) | Provides a chiral environment for enantiomeric recognition through various intermolecular interactions. nih.gov |

| Mobile Phase | n-Hexane/2-Propanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) | Optimizes the interaction between the analyte and the CSP, with the acidic additive controlling the ionization state of the analyte. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for standard bore columns to achieve good separation efficiency. |

| Detection | UV at 210 nm | The carboxyl group provides sufficient UV absorbance for detection at low wavelengths. |

| Expected Outcome | Baseline separation of (2S)- and (2R)-2-hydroxypentanoate | Allows for accurate quantification of enantiomeric excess (e.e.). |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Enantiomeric Purity

Gas Chromatography (GC) is another high-resolution technique suitable for the analysis of volatile compounds. Due to the low volatility of hydroxy acids like 2-hydroxypentanoate (B1253771), derivatization is a mandatory step to increase their volatility and thermal stability. colostate.edu For the determination of enantiomeric purity, a common strategy involves derivatizing the racemic mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral GC column.

Alternatively, the hydroxy acid can be derivatized with an achiral reagent to make it volatile, followed by separation on a chiral GC column. A widely used derivatization method is silylation, which converts the acidic proton of the carboxylic acid and the proton of the hydroxyl group into trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and esters, respectively. colostate.edunist.gov

GC coupled with Mass Spectrometry (GC-MS) provides both separation and structural information, making it a powerful tool for confirming the identity of the derivatized analytes and quantifying their relative amounts. The mass spectrometer can be operated in either full scan mode to obtain a mass spectrum for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Table 2: Derivatization Strategies for GC Analysis of 2-Hydroxy Acids

| Strategy | Derivatizing Agent | Principle | GC Column |

|---|---|---|---|

| Diastereomer Formation | Chiral reagent (e.g., (S)-(+)-3-methyl-2-butanol) followed by trifluoroacetylation | Converts enantiomers into diastereomeric esters which are separable on a standard column. nih.gov | Achiral (e.g., DB-5, DB-17) |

| Achiral Derivatization | Silylating agent (e.g., BSTFA, MSTFA) | Increases volatility for analysis on a chiral column. | Chiral (e.g., cyclodextrin-based) |

Advanced Chromatographic Developments (e.g., Enhanced-Fluidity Liquid Chromatography, Subcritical Water Chromatography)

Recent advancements in chromatography offer potential benefits for the analysis of chiral compounds like this compound.

Enhanced-Fluidity Liquid Chromatography (EFLC) is a hybrid technique that combines aspects of HPLC and supercritical fluid chromatography (SFC). chromatographyonline.com The mobile phase in EFLC consists of a conventional liquid solvent mixed with a liquefied gas, typically carbon dioxide. chromatographyonline.com This results in a mobile phase with lower viscosity and higher diffusivity than traditional HPLC solvents, leading to higher separation efficiency, shorter analysis times, and reduced solvent consumption. bohrium.comacs.org For chiral separations, EFLC has been shown to provide higher resolution compared to both HPLC and SFC under certain conditions. bohrium.comacs.org

Subcritical Water Chromatography (SBWC) is a green chromatography technique that uses water at elevated temperatures (100-374 °C) and pressures as the mobile phase. mdpi.commdpi.com Under these conditions, the polarity of water can be significantly decreased, allowing it to act as a separation medium for a wide range of organic compounds, including organic acids. mdpi.com The use of water as the mobile phase eliminates the need for organic solvents, making it an environmentally friendly alternative. nih.govnih.gov While still an emerging technique, SBWC holds promise for the analysis of polar compounds like 2-hydroxypentanoate.

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the structural confirmation of this compound and for assessing its stereochemical integrity, often in conjunction with chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Integrity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. magritek.com While enantiomers are indistinguishable in a standard NMR spectrum, their stereochemical integrity can be assessed by converting them into diastereomers through reaction with a chiral derivatizing agent (CDA). nih.govwikipedia.org The resulting diastereomers will have distinct NMR spectra, allowing for the quantification of each enantiomer. nih.govacs.org

A common CDA for hydroxy acids is diacetyl-L-tartaric anhydride (B1165640) (DATAN). nih.gov Reaction of a racemic mixture of 2-hydroxypentanoate with DATAN would yield two diastereomeric esters. The protons and carbons near the newly formed chiral centers will experience different magnetic environments, leading to separate signals in the ¹H and ¹³C NMR spectra. nih.govacs.org The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio of the original sample. This method provides a direct assessment of stereochemical integrity without the need for chromatographic separation. nih.gov

Table 3: Principle of NMR-based Enantiomeric Purity Assessment

| Step | Description | Analytical Outcome |

|---|---|---|

| Derivatization | Reaction of the racemic 2-hydroxypentanoate with a chiral derivatizing agent (e.g., DATAN). nih.gov | Formation of a mixture of diastereomers. |

| NMR Analysis | Acquisition of ¹H or ¹³C NMR spectrum of the diastereomeric mixture. | Observation of separate, well-resolved signals for each diastereomer. nih.govnih.gov |

| Quantification | Integration of the distinct signals corresponding to each diastereomer. | Determination of the enantiomeric ratio (e.g., 99:1 (S:R)). nih.gov |

Mass Spectrometry (MS) for Molecular Confirmation and Derivatized Products

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound, electrospray ionization (ESI) in negative ion mode is often used, which would detect the deprotonated molecule [M-H]⁻ at an m/z corresponding to its molecular weight.

When coupled with chromatography (e.g., LC-MS or GC-MS), MS provides confirmation of the identity of the eluting peaks. The fragmentation pattern of the molecule, obtained through tandem mass spectrometry (MS/MS), can provide further structural information. For hydroxy acids, characteristic fragmentation patterns often involve the loss of water (H₂O) and carbon dioxide (CO₂) from the parent ion. libretexts.org

The mass spectra of derivatized products are also crucial for their identification. For example, the TMS derivative of 2-hydroxypentanoate would show a molecular ion corresponding to the derivatized molecule, and its fragmentation pattern would include characteristic ions for TMS groups (e.g., m/z 73) and fragments resulting from cleavage of the carbon chain. chalmers.se Analysis of derivatized products is particularly important in GC-MS methods for confirming the identity of the separated diastereomers. researchgate.net

Table 4: Expected Mass Spectrometric Data for 2-Hydroxypentanoate and its TMS Derivative

| Analyte | Ionization Mode | Expected [M-H]⁻ or M⁺• (m/z) | Key Fragment Ions (m/z) |

|---|---|---|---|

| 2-Hydroxypentanoic Acid | ESI (-) | 117.0552 | 71 (loss of H₂O and CO) |

| Di-TMS derivative of 2-Hydroxypentanoic Acid | EI (+) | 262 | 247 (M-15), 147 (cleavage adjacent to C-O-TMS) |

Quantitative Analysis in Complex Biological Matrices

Quantifying endogenous metabolites like this compound in complex biological matrices such as plasma, urine, or tissue extracts presents significant analytical challenges. nih.gov These matrices contain a multitude of interfering substances that can affect the accuracy and sensitivity of the analysis. nih.gov Therefore, robust sample preparation and highly selective analytical techniques are essential.

The initial step in the quantitative analysis of this compound from biological samples is a meticulous sample preparation procedure. thermofisher.com The primary goals are to isolate the analyte from interfering matrix components, such as proteins and salts, and to prepare it for instrumental analysis. gbiosciences.com Common sample preparation strategies include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov

Due to the polar and non-volatile nature of this compound, direct analysis by gas chromatography-mass spectrometry (GC-MS) is not feasible. gcms.cz Therefore, a chemical derivatization step is required to convert the analyte into a more volatile and thermally stable form. jfda-online.com Derivatization involves reacting the polar functional groups (hydroxyl and carboxyl) with a specific reagent to replace the active hydrogens. gcms.cz

Common Derivatization Techniques:

Silylation: This is a widely used method where reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the acidic protons of the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group. youtube.com This process increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis. youtube.com

Alkylation/Esterification: This technique converts the carboxylic acid group into an ester. This reduces the polarity of the molecule and improves its chromatographic properties. gcms.cz

For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization may not always be necessary for volatility but is often employed to improve chromatographic retention, enhance ionization efficiency, and thus increase detection sensitivity. nih.govresearchgate.net

The following table outlines common sample preparation and derivatization strategies for the analysis of hydroxy acids in biological samples.

| Step | Method | Purpose | Key Considerations |

| Sample Cleanup | Protein Precipitation | Removal of proteins | Efficient for plasma/serum; may not remove all interferences. |

| Liquid-Liquid Extraction (LLE) | Analyte extraction and purification | Choice of solvent is critical for extraction efficiency. nih.gov | |

| Solid-Phase Extraction (SPE) | Selective analyte isolation | Sorbent selection depends on analyte and matrix properties. | |

| Derivatization | Silylation (for GC-MS) | Increase volatility and thermal stability | Reaction conditions must be optimized for complete derivatization. youtube.com |

| Esterification (for GC-MS/LC-MS) | Reduce polarity, improve chromatography | Can target specific functional groups. | |

| Chemical Tagging (for LC-MS) | Enhance ionization efficiency | Reagents are chosen to add a readily ionizable moiety. nih.gov |

Stable isotope dilution analysis (SIDA) is the gold standard for the accurate quantification of small molecules in complex matrices using mass spectrometry. nih.gov This method relies on the use of an isotopically labeled version of the analyte as an internal standard (IS). nih.govnih.gov For this compound, this would involve a synthesized variant containing stable isotopes such as Carbon-13 (¹³C) or Deuterium (B1214612) (²H).

The principle of SIDA involves adding a known amount of the isotopically labeled internal standard to the sample at the earliest stage of preparation. chiron.no This labeled standard is chemically identical to the endogenous (unlabeled) analyte and therefore behaves identically during all subsequent steps, including extraction, derivatization, and chromatographic separation. romerlabs.com

Because the labeled and unlabeled compounds co-elute, any sample loss or variation in instrument response will affect both equally. foodriskmanagement.com The mass spectrometer, however, can distinguish between the analyte and the internal standard based on their mass difference. By measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled standard, a highly accurate and precise concentration can be determined, effectively correcting for matrix effects and procedural losses. nih.govfoodriskmanagement.com

The use of ¹³C-labeled internal standards is often preferred over ²H-labeled standards. This is because ¹³C labels have a minimal impact on the physicochemical properties of the molecule, ensuring that the labeled and unlabeled compounds co-elute perfectly. nih.gov In contrast, deuterium labeling can sometimes lead to slight shifts in retention time, which can compromise accuracy. nih.gov

| Isotope | Labeling Strategy | Advantages | Disadvantages |

| Carbon-13 (¹³C) | Full or partial incorporation of ¹³C atoms | Co-elutes perfectly with the analyte; corrects for matrix effects and sample loss with high accuracy. foodriskmanagement.com | Synthesis can be complex and expensive. |

| Deuterium (²H) | Replacement of hydrogen atoms with deuterium | Generally less expensive to synthesize than ¹³C-labeled compounds. | Can sometimes cause a slight chromatographic shift (isotope effect), potentially affecting quantification. nih.gov |

Isotopic labeling is not only crucial for accurate quantification but also invaluable for metabolic tracing studies. By introducing a ¹³C-labeled this compound into a biological system, researchers can track its metabolic fate, identifying downstream metabolites and elucidating its role in various biochemical pathways. mssm.edu

Metabolic Integration and Biochemical Significance of 2s 2 Hydroxypentanoate

Role in Carbon Flow and Energy Metabolism

(2S)-2-hydroxypentanoate can be catabolized to enter central metabolic pathways, thereby contributing to the cellular energy budget and providing intermediates for various biosynthetic processes.

The primary route for the metabolic breakdown of this compound involves its conversion into intermediates that can enter the tricarboxylic acid (TCA) cycle. This integration is not direct but occurs through a series of enzymatic reactions, primarily via α-oxidation, a process that degrades fatty acids by removing one carbon at a time from the carboxyl end. researchgate.netnih.gov

The degradation of this compound is hypothesized to proceed as follows:

Activation : The pathway is initiated by the activation of this compound to its coenzyme A (CoA) thioester, (2S)-2-hydroxypentanoyl-CoA.

α-Oxidation : This activated intermediate is then a substrate for an α-oxidation system. A key enzyme in this process, 2-hydroxyacyl-CoA lyase, cleaves the C1-C2 bond. researchgate.netnih.gov This reaction yields a four-carbon (C4) aldehyde (butyraldehyde) and formyl-CoA. nih.gov

Conversion to TCA Cycle Intermediates : The butyraldehyde (B50154) is subsequently oxidized to butyrate, which is then activated to butyryl-CoA. Butyryl-CoA enters the β-oxidation pathway, yielding two molecules of acetyl-CoA. Acetyl-CoA is a primary entry point into the TCA cycle, where it condenses with oxaloacetate to form citrate (B86180), initiating the cycle for the production of reducing equivalents (NADH and FADH₂) and ultimately ATP. hmdb.ca

Alternatively, because it is an odd-chain hydroxy fatty acid, its catabolism can lead to the formation of propionyl-CoA. wikipedia.org The five-carbon chain, after initial oxidation and cleavage, could yield acetyl-CoA (C2) and propionyl-CoA (C3). Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, a direct intermediate of the TCA cycle. wikipedia.orgnih.gov This anaplerotic function is crucial for replenishing TCA cycle intermediates that may be withdrawn for biosynthesis.

There is no direct evidence to suggest a significant interplay of this compound with glycolysis. Glycolysis is primarily involved in the breakdown of glucose. The catabolites of this compound, such as acetyl-CoA, can allosterically inhibit key glycolytic enzymes like phosphofructokinase, but this is an indirect regulatory interaction common to fatty acid metabolism rather than a direct participation in the glycolytic pathway. physiology.org

| Step | Reaction | Key Enzyme(s) | Product(s) | Metabolic Fate |

| 1 | Activation | Acyl-CoA Synthetase | (2S)-2-Hydroxypentanoyl-CoA | Enters α-oxidation |

| 2 | α-Oxidation (Cleavage) | 2-Hydroxyacyl-CoA Lyase | Butyraldehyde + Formyl-CoA | Further oxidation |

| 3 | Oxidation | Aldehyde Dehydrogenase | Butyrate | Activation to Butyryl-CoA |

| 4 | β-Oxidation | β-oxidation enzymes | 2 Acetyl-CoA | Enters TCA Cycle |

| Alternative C3 Fate | Carboxylation/Isomerization | Propionyl-CoA Carboxylase, Methylmalonyl-CoA Mutase | Succinyl-CoA | Enters TCA Cycle |

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by numerous bacteria as intracellular carbon and energy storage granules. nih.govmdpi.com The key enzymes in this process are PHA synthases (PhaC), which polymerize hydroxyacyl-CoA monomers. oup.com While the most common PHAs are composed of 3-hydroxyacids like 3-hydroxybutyrate (B1226725) (3HB) and 3-hydroxyvalerate (B1259860) (3HV), some natural and engineered PHA synthases exhibit broad substrate specificity, allowing them to incorporate a variety of monomers, including 2-hydroxy acids. mdpi.comnih.govnih.gov

This compound, as a C5 short-chain-length (scl) hydroxyalkanoate, is a potential monomer for the synthesis of novel PHA copolymers. Its incorporation depends on two main factors: its conversion to the corresponding (2S)-2-hydroxypentanoyl-CoA thioester and the substrate specificity of the PHA synthase. oup.com

Enzyme Specificity : PHA synthases are categorized into different classes based on their substrate preference. mdpi.com Class I synthases typically polymerize short-chain-length (C3-C5) monomers, making them potential candidates for utilizing (2S)-2-hydroxypentanoyl-CoA. oup.comnih.gov Furthermore, significant research has focused on engineering PHA synthases to accept "unusual" monomers to create polymers with new properties. mdpi.comresearchgate.net For instance, the engineered PHA synthase PhaC1PsSTQK has been shown to incorporate various 2-hydroxy acid units, such as lactate (B86563) and glycolate. mdpi.com This demonstrates the feasibility of incorporating this compound into a PHA polymer chain through protein engineering.

The incorporation of 2-hydroxypentanoate (B1253771) units into a PHA backbone could significantly alter the physical and mechanical properties of the resulting biopolymer, such as its crystallinity, melting point, and degradation rate, compared to traditional PHAs. mdpi-res.com

| PHA Synthase Class | Typical Substrates (Carbon Length) | Potential for this compound (C5) Incorporation | Reference(s) |

| Class I | Short-chain-length (scl) 3-HAs (C3-C5) | High, as it falls within the preferred substrate size range. | oup.comnih.gov |

| Class II | Medium-chain-length (mcl) 3-HAs (C6-C14) | Low in wild-type enzymes. | mdpi.com |

| Class III | Short-chain-length (scl) 3-HAs (C3-C5) | High, similar to Class I. | mdpi.com |

| Engineered Synthases | Variable, designed for novel monomers | Very High, a primary target for creating novel bioplastics. | mdpi.comresearchgate.netresearchgate.net |

Biochemical Regulation and Homeostasis

The metabolism of this compound is tightly regulated to ensure it is efficiently channeled into energy-producing or storage pathways without disrupting cellular homeostasis. This regulation occurs through feedback mechanisms and the control of enzyme synthesis.

While specific feedback loops governing this compound metabolism are not extensively characterized, its integration with central pathways implies regulation by key metabolic indicators. The catabolism of this compound leads to an increase in the intracellular concentrations of acetyl-CoA, propionyl-CoA, NADH, and FADH₂. These molecules are potent allosteric regulators of central metabolism.

High levels of Acetyl-CoA and NADH : These products signal a high-energy state and exert negative feedback on the TCA cycle by inhibiting key enzymes such as citrate synthase and isocitrate dehydrogenase. amdb.online

ATP/ADP Ratio : A high ATP/ADP ratio, resulting from the oxidation of NADH and FADH₂ produced during catabolism, also inhibits rate-limiting steps in both the TCA cycle and glycolysis, ensuring that carbon is not needlessly oxidized when energy is abundant.

The synthesis of enzymes required for the catabolism of specific carbon sources is often controlled at the genetic level through induction and repression. It is a well-established principle that the presence of a substrate can induce the transcription of the genes encoding the enzymes needed to metabolize it. pharmacytimes.comwashington.edu

In the context of this compound, its availability as a carbon source would likely induce the expression of genes encoding:

A specific acyl-CoA synthetase that activates it.

The enzymatic components of the α-oxidation pathway, such as 2-hydroxyacyl-CoA lyase.

Specific dehydrogenases involved in its initial oxidation.

This substrate-level control ensures that the metabolic machinery for processing this compound is only synthesized when the compound is present, preventing wasteful enzyme production. mdedge.com Conversely, in the presence of a more readily metabolized carbon source like glucose, the genes for this compound catabolism may be repressed, a phenomenon known as catabolite repression.

Comparative Biochemical Studies

Comparative studies of 2-hydroxy acid metabolism provide insights into the substrate specificity and evolutionary divergence of the enzymes involved. Research on 2-hydroxy acid oxidases (HAOs), which catalyze the oxidation of 2-hydroxy acids to 2-keto acids, reveals significant differences across species and isozymes. nih.gov

For example, studies comparing human and rat L-2-hydroxy-acid oxidase 2 (HAO2) demonstrated different metabolic profiles and catalytic efficiencies for S-mandelic acid and its analogues, suggesting species-specific adaptations in enzyme active sites. nih.govresearchgate.net Human 2-hydroxy acid oxidases also show preferences for different chain lengths; for instance, HAOX3 displays a preference for medium-chain substrates like 2-hydroxyoctanoate. researchgate.net

In plants, the metabolism of various 2-hydroxy acids like glycolate, lactate, and malate (B86768) is handled by distinct, stereoisomer-specific enzymes that are localized to different cellular compartments. bioone.orgnih.govresearchgate.net These comparative data suggest that the metabolism of this compound is likely handled by a specific set of enzymes whose efficiency and substrate specificity may vary significantly between different organisms. Its five-carbon structure places it at the boundary between short- and medium-chain fatty acids, making its processing by different metabolic systems an area of interest for comparative biochemistry.

Across Different Organisms (e.g., plants, microorganisms)

This compound has been identified as a metabolite in various organisms, indicating its integration into their metabolic networks.

In Microorganisms:

The metabolism of 2-hydroxycarboxylates is a feature found exclusively in the bacterial kingdom, where these compounds are involved in pathways such as the fermentation of malate and citrate. nih.govresearchgate.netasm.org While specific pathways for this compound are not extensively detailed, its presence has been noted in certain microorganisms.

Saccharomyces cerevisiae : This yeast species is known to produce 2-hydroxypentanoic acid. ymdb.ca Its formation is likely linked to the organism's robust amino acid and fatty acid metabolism, potentially arising as a byproduct or intermediate.

Chlamydomonas reinhardtii : The green alga Chlamydomonas reinhardtii has also been reported to contain 2-hydroxypentanoic acid. nih.gov In algae, the production of such compounds can be linked to photosynthetic and respiratory processes, as well as responses to environmental stressors. nih.gov

In Plants:

Plants metabolize a variety of 2-hydroxy acids, which play integral roles in primary metabolic pathways such as photorespiration, the tricarboxylic acid (TCA) cycle, and the glyoxylate (B1226380) cycle. nih.gov While research has largely focused on more common 2-hydroxy acids like glycolate, lactate, and malate, the enzymatic machinery present in plants suggests the potential for the metabolism of other short-chain 2-hydroxy acids. nih.gov Plant 2-hydroxy acid oxidases, for example, exhibit broad substrate specificity, and it is plausible that they can act on this compound. nih.gov

Stereoisomer-Specific Metabolic Pathways

The metabolism of chiral molecules like 2-hydroxypentanoate is typically governed by stereoisomer-specific enzymes. This ensures that the correct enantiomer is synthesized or degraded, a crucial aspect of metabolic regulation.

The general mechanism for the interconversion of 2-hydroxy acids and their corresponding 2-keto acids involves dehydrogenases or oxidases. nih.gov For this compound, this would involve an L-2-hydroxy acid dehydrogenase or oxidase. These enzymes catalyze the reversible oxidation of the hydroxyl group to a keto group, yielding 2-oxopentanoate (B1239548).

Enzymatic Specificity:

The metabolism of 2-hydroxy acids is highly dependent on the stereospecificity of the involved enzymes. L-amino acid oxidases (LAAOs), for instance, specifically act on L-amino acids, and similarly, L-2-hydroxy acid dehydrogenases will specifically recognize the (S)-enantiomer of 2-hydroxypentanoate. This specificity is critical for maintaining the integrity of metabolic pathways and preventing the accumulation of non-metabolizable stereoisomers.

While specific dehydrogenases for this compound have not been extensively characterized, the existence of microbial hydroxysteroid dehydrogenases with high stereospecificity suggests that analogous enzymes for short-chain 2-hydroxy acids are likely widespread in microorganisms. nih.gov

The following table summarizes the key enzymes and their roles in the stereoisomer-specific metabolism of 2-hydroxy acids, which is applicable to this compound.

| Enzyme Class | Stereospecificity | Reaction Catalyzed | Potential Role in this compound Metabolism |

| L-2-Hydroxy acid Dehydrogenase | (S)-enantiomer | This compound + NAD⁺ ⇌ 2-oxopentanoate + NADH + H⁺ | Interconversion between this compound and its corresponding keto acid, linking it to central carbon metabolism. |

| L-2-Hydroxy acid Oxidase | (S)-enantiomer | This compound + O₂ → 2-oxopentanoate + H₂O₂ | Oxidation of this compound, potentially as part of a catabolic pathway. |

Computational and Theoretical Investigations of 2s 2 Hydroxypentanoate

Molecular Modeling and Docking Studies of Enzyme-Substrate Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are particularly valuable for understanding how (2S)-2-hydroxypentanoate interacts with the active sites of enzymes. The primary enzymes known to act on this compound are L-2-hydroxycarboxylate dehydrogenases, which catalyze its reversible, NAD(P)+-dependent oxidation to 2-oxopentanoate (B1239548).

Docking studies simulate the binding of this compound within the enzyme's catalytic pocket. A typical study would involve obtaining a three-dimensional structure of the target enzyme, either from crystallographic data or through homology modeling if no experimental structure exists. The small molecule, this compound, is then computationally placed into the active site in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with the lowest energy pose representing the most likely binding mode.

These simulations reveal key molecular interactions, such as hydrogen bonds between the substrate's hydroxyl and carboxylate groups and amino acid residues in the active site. For instance, a conserved aspartate or glutamate (B1630785) residue often acts as a general base, abstracting a proton from the substrate's hydroxyl group to facilitate hydride transfer to the NAD(P)+ cofactor. Modeling can predict the precise distances and angles for these interactions, providing a static but detailed picture of the enzyme-substrate complex.

| Enzyme | EC Number | Reaction Catalyzed | Cofactor | Key Active Site Features for Modeling |

|---|---|---|---|---|

| L-2-hydroxycarboxylate dehydrogenase (NAD+) | 1.1.1.337 | This compound + NAD+ ⇌ 2-oxopentanoate + NADH + H+ | NAD+ | Binding pocket for the pentyl side chain; residues for coordinating the carboxylate group (e.g., Arginine); catalytic dyad/triad (B1167595) (e.g., Aspartate/Histidine). |

| L-2-hydroxycarboxylate dehydrogenase [NAD(P)+] | 1.1.1.375 | This compound + NAD(P)+ ⇌ 2-oxopentanoate + NAD(P)H + H+ | NAD+ or NADP+ | Similar to NAD+-dependent enzymes, but with structural features accommodating the phosphate (B84403) group of NADP+. |

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

While molecular docking provides a model of the bound state, quantum chemical (QC) calculations are employed to investigate the electronic details of the chemical reaction itself. These methods, such as Density Functional Theory (DFT), can model the breaking and forming of chemical bonds, allowing for a detailed description of the reaction mechanism, the identification of transient intermediates, and the characterization of high-energy transition states. nih.govacs.org

For the oxidation of this compound, QC calculations can elucidate the hydride transfer mechanism. A "cluster model" of the enzyme's active site is typically constructed, including the substrate, the nicotinamide (B372718) ring of the cofactor, and the side chains of key amino acid residues. By calculating the potential energy surface of the reaction, researchers can map the lowest energy path from reactants to products.

The primary output of such a study is the reaction energy profile, which shows the energy of the system as the reaction progresses. This profile identifies the activation energy (the energy barrier that must be overcome), which is determined by the energy of the transition state. Calculations can confirm the role of specific amino acid residues, for example, by showing how they stabilize the transition state through electrostatic interactions or hydrogen bonding, thereby lowering the activation energy and increasing the reaction rate. These theoretical calculations provide fundamental insights into the catalytic efficiency of the enzyme. acs.org

| Computational Parameter/Method | Purpose | Expected Outcome/Insight |

|---|---|---|

| Density Functional Theory (DFT) with a basis set (e.g., B3LYP/6-31G*) | To calculate the electronic structure and energy of the molecular system. | Optimized geometries of reactants, transition state, and products. |

| Transition State Search (e.g., QST2/QST3) | To locate the highest energy point along the reaction coordinate. | The precise geometry and energy of the transition state. |

| Intrinsic Reaction Coordinate (IRC) Calculation | To confirm the transition state connects the reactants and products. | A map of the minimum energy reaction pathway. |

| Solvation Model (e.g., PCM) | To simulate the effect of the solvent (water/protein environment) on the reaction. | More accurate reaction and activation energies that reflect the cellular environment. |

In Silico Metabolic Network Analysis and Flux Optimization

In silico metabolic network analysis uses genome-scale models (GEMs) to simulate the flow of metabolites (fluxes) through the entire metabolic network of an organism. These models are powerful tools for metabolic engineering, enabling the prediction of how genetic or environmental changes will affect cellular metabolism and the production of a target compound like this compound.

Flux Balance Analysis (FBA) is the most common technique used with these models. wikipedia.orgresearchgate.net FBA represents the metabolic network as a stoichiometric matrix and, by applying mass balance constraints, calculates the distribution of metabolic fluxes that optimizes a specific biological objective, such as maximizing biomass growth or the production of a specific chemical. nih.gov

To optimize the production of this compound, its biosynthetic reaction (the reduction of 2-oxopentanoate) would be included in the GEM of a suitable host organism. FBA could then be used to identify metabolic engineering strategies. For example, simulations might predict that knocking out a competing pathway that also consumes 2-oxopentanoate or the cofactor NADPH would redirect metabolic flux towards the desired product. The model can also be used to design optimal fermentation conditions, such as the composition of the growth medium, to maximize yield. researchgate.netnih.gov

| Step | Description | Example for this compound |

|---|---|---|

| 1. Model Reconstruction | Construct or obtain a genome-scale metabolic model (GEM) of the production host (e.g., E. coli). | Ensure the model includes the pathway from central carbon metabolism to 2-oxopentanoate and the L-2-hydroxycarboxylate dehydrogenase reaction. |

| 2. Define Objective Function | Set the biological objective for the simulation. | Set the objective to maximize the flux through the this compound production reaction. |

| 3. Set Constraints | Apply constraints based on experimental conditions, such as nutrient uptake rates. | Constrain the glucose uptake rate to a known experimental value. |

| 4. Run FBA Simulation | Use linear programming to solve the system and calculate the optimal flux distribution. | The simulation predicts the maximum theoretical yield of this compound under the given conditions. |

| 5. Identify Engineering Targets | Analyze the resulting flux map to find reactions that could be modified (e.g., knocked out or overexpressed) to increase product flux. | The model might suggest deleting a gene for an enzyme that diverts 2-oxopentanoate to a different pathway. |

Prediction of Novel Biosynthetic Routes and Enzyme Activities

Computational tools can also be used to discover entirely new ways to produce this compound. This involves two main approaches: designing novel metabolic pathways and identifying novel enzymes to catalyze the desired reactions.

Retrosynthesis algorithms are a powerful tool for pathway prediction. These programs start with the target molecule, this compound, and apply a series of known biochemical reaction rules in reverse to identify potential precursors. This process continues until the precursors are common metabolites found in a host organism like E. coli. This approach can suggest non-obvious or synthetic pathways that combine reactions from different organisms to create a novel production route.

The second approach is to find new enzymes. For example, if a predicted pathway requires the reduction of 2-oxopentanoate, but the host's native enzymes are inefficient, computational methods can be used to mine protein sequence databases. By searching for sequences with homology to known dehydrogenases, it is possible to identify candidate enzymes from other organisms that might have a higher activity or specificity for 2-oxopentanoate. These computationally identified candidates can then be synthesized and tested experimentally, accelerating the process of enzyme discovery. nih.gov

| Approach | Computational Tool/Method | Description | Potential Application |

|---|---|---|---|

| Pathway Prediction | Retrosynthesis Software (e.g., RetroPath, BNICE) | Applies generalized reaction rules to work backward from the product to native metabolites. | Design a novel pathway to produce this compound from pyruvate (B1213749) in a chassis organism. |

| Enzyme Discovery | Sequence Homology Search (e.g., BLAST, HMMER) | Scans genomic and protein databases for sequences similar to known enzymes (e.g., 2-hydroxyacid dehydrogenases). | Identify a novel dehydrogenase from an extremophile with superior stability or activity for converting 2-oxopentanoate. |

| Enzyme Design | Protein Engineering/Rosetta | Modifies the active site of an existing enzyme to alter its substrate specificity or improve its catalytic efficiency. | Engineer a lactate (B86563) dehydrogenase to efficiently accept 2-oxopentanoate as a substrate. |

Emerging Research Frontiers and Methodological Innovations in 2s 2 Hydroxypentanoate Studies

Metabolic Engineering for Enhanced Production

Metabolic engineering is a cornerstone of modern biotechnology, enabling the targeted modification of microbial hosts to function as cellular factories for specific chemicals. The goal is to rationally engineer metabolic pathways to enhance the yield, titer, and productivity of a desired compound like (2S)-2-hydroxypentanoate. This involves the redirection of carbon flux from central metabolism towards the product-specific pathway, the elimination of competing pathways that drain precursors or generate unwanted byproducts, and the optimization of cofactor (e.g., NADH, NADPH) availability.

In the context of 2-hydroxy acids, common strategies involve engineering hosts like Escherichia coli or Pseudomonas putida. For instance, to produce a target hydroxy acid from a simple carbon source like glucose, engineers might block native catabolic pathways to conserve the substrate. plos.org In a study focused on xylonate production, researchers disrupted the xylA and xylB genes in E. coli to prevent xylose catabolism, thereby redirecting the sugar exclusively towards the desired product pathway. plos.org This approach, combined with the overexpression of key enzymes, led to a significant accumulation of the target acid, achieving approximately 88% of the theoretical yield under fed-batch conditions. plos.org

Similarly, the production of polyhydroxyalkanoates (PHAs) containing 2-hydroxy acid monomers has been achieved by introducing and evolving specific enzymes in engineered microbes. nih.gov By expressing an evolved PHA synthase and a suitable CoA-transferase, engineered E. coli strains can incorporate various 2-hydroxy acids into biopolymers. nih.gov These strategies highlight a generalizable workflow for enhancing this compound production: 1) identify a potent enzymatic pathway, 2) clone the corresponding genes into a robust microbial host, and 3) systematically optimize the host's metabolism to maximize carbon flow through the engineered pathway.

Table 1: Examples of Metabolic Engineering Strategies for Hydroxy Acid Production

| Target Compound | Host Organism | Engineering Strategy | Key Outcome |

|---|---|---|---|

| Xylonate | Escherichia coli | Co-expression of xylose dehydrogenase and xylonolactonase; Deletion of native xylose catabolism genes (xylA, xylB). | 27.3 g/L xylonate from 30 g/L xylose. plos.org |

| 2-Pyrrolidone | Escherichia coli | Expression of glutamate (B1630785) decarboxylase (GadB) and a novel 2-pyrrolidone synthase. | 1.1 g/L of 2-pyrrolidone from 7.7 g/L of consumed glutamate. researchgate.net |

| Lycopene (B16060) | Escherichia coli | Modification of the endogenous MEP pathway and introduction of the heterologous MVA pathway. | Significant increase in lycopene titer. mdpi.com |

Synthetic Biology Approaches for Novel Pathway Design

Synthetic biology complements metabolic engineering by providing tools to design and construct entirely new-to-nature biosynthetic pathways. mdpi.com This approach is not limited to optimizing existing pathways but involves assembling enzymes from diverse organisms to create novel routes for chemical synthesis. mdpi.comnih.gov The process often begins with a retrosynthetic analysis, where the target molecule is computationally broken down into a series of simpler precursors until a link to central metabolism is established.

The creation of novel pathways for α-hydroxy acids has been demonstrated for compounds like glycolic acid. frontiersin.org Researchers designed a synthetic pathway in E. coli by overexpressing three native genes—kdsD, fsaA, and aldA—which together convert a central metabolic intermediate into glycolic acid. frontiersin.org This "glycoptimus" pathway was shown to function in vivo, converting glucose, xylose, or arabinose into the desired product. frontiersin.org

For a molecule like this compound, a synthetic pathway could be designed starting from intermediates of the β-oxidation cycle or amino acid catabolism. nih.gov For example, enzymes such as β-ketothiolases, reductases, and thioesterases could be sourced from various microorganisms and assembled in a host like E. coli to convert acetyl-CoA and propionyl-CoA into the desired 2-hydroxypentanoate (B1253771) precursor. nih.gov The success of such a pathway relies on careful enzyme selection, balancing enzyme expression levels to avoid the accumulation of toxic intermediates, and ensuring the pathway is thermodynamically favorable. mdpi.com The "design-build-test-learn" cycle, a hallmark of synthetic biology, allows for the iterative improvement of these novel pathways to achieve high production efficiency. mdpi.com

Development of Biocatalytic Cascades for Multi-Step Synthesis